molecular formula C12H10BrN3 B14942764 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile

4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile

Cat. No.: B14942764
M. Wt: 276.13 g/mol
InChI Key: COXJPCXNCSKRJG-ONEGZZNKSA-N
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Description

4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile is an organic compound with a complex structure It features a bromine atom, a dimethylamino group, and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ringThe cyano groups are then added via a cyanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Scientific Research Applications

4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can engage in pi-stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10BrN3

Molecular Weight

276.13 g/mol

IUPAC Name

4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H10BrN3/c1-16(2)4-3-9-5-10(7-14)11(8-15)6-12(9)13/h3-6H,1-2H3/b4-3+

InChI Key

COXJPCXNCSKRJG-ONEGZZNKSA-N

Isomeric SMILES

CN(C)/C=C/C1=CC(=C(C=C1Br)C#N)C#N

Canonical SMILES

CN(C)C=CC1=CC(=C(C=C1Br)C#N)C#N

Origin of Product

United States

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